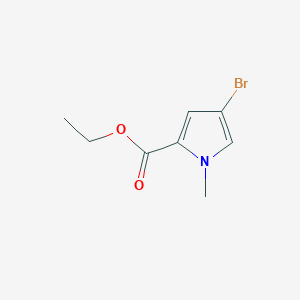

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOYPVFSYNFKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 516465-78-4)

The Strategic C4-Functionalized Pyrrole Scaffold for Medicinal Chemistry [1]

Executive Summary

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 516465-78-4) represents a critical intermediate in the synthesis of heterocyclic pharmacophores.[1] Unlike its 5-bromo isomer, the 4-bromo variant offers a unique substitution pattern that mimics the "meta" geometry of benzene rings, essential for designing ATP-competitive kinase inhibitors and DNA-binding polyamides.[1] This guide details the regioselective synthesis, structural validation, and downstream utility of this scaffold, addressing the common challenge of distinguishing it from the thermodynamically stable 5-bromo byproduct.[1]

Part 1: Structural Architecture & Reactivity Profile

The pyrrole ring is electron-rich, typically favoring electrophilic aromatic substitution (SEAr) at the

| Feature | Chemical Functionality | Strategic Utility |

| C2-Ethoxycarbonyl | Electron-Withdrawing Group (EWG) | Directing Group: Deactivates the ring, directing incoming electrophiles to the C4 position (meta-like direction) rather than C5.[1] |

| N-Methyl | Steric & Electronic Modifier | Solubility & Protection: Prevents N-H acidity issues; increases lipophilicity for cell permeability in drug candidates.[1] |

| C4-Bromine | Halogen Handle | Cross-Coupling Pivot: Enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1] |

The Regioselectivity Paradox

While the C2-ester directs substitution to C4 electronically, the C5 position remains sterically accessible.[1] The core challenge in utilizing CAS 516465-78-4 is ensuring high regiochemical purity (C4 > 95%) during synthesis, as the separation of 4-bromo and 5-bromo isomers is difficult via standard silica chromatography due to identical polarity.[1]

Part 2: Synthetic Routes & Process Optimization

The synthesis relies on the bromination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate .[1] The choice of brominating agent and temperature is the "make-or-break" factor for regiocontrol.[1]

Protocol: Kinetic Control Bromination

Objective: Maximize C4-bromination while minimizing C5-bromination and dibromination.[1]

Reagents:

-

Precursor: Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran)[1]

-

Temperature: -10°C to 0°C[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate in anhydrous DMF (0.5 M concentration). Cool the solution to -10°C in an ice/salt bath.

-

Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise over 60 minutes.

-

Why? Slow addition maintains a low concentration of the electrophile, favoring the kinetically preferred C4 substitution driven by the C2-ester's directing effect.[1]

-

-

Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Critical Checkpoint: If the reaction warms to room temperature too quickly, the thermodynamic C5-bromo isomer ratio increases.[1]

-

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess bromine). Extract with Ethyl Acetate.[1][2] Wash organic layer with water (3x) to remove DMF.[1]

-

Purification: Recrystallization from Hexane/Ethanol is preferred over column chromatography to ensure isomer purity.[1]

Diagram 1: Regioselective Synthesis Pathway

The following diagram illustrates the competition between the C4 and C5 pathways and the optimization logic.

Caption: Kinetic control using NBS at low temperature favors the C4-bromo target over the C5-impurity.

Part 3: Characterization & Self-Validating Systems

Trustworthiness in synthesis comes from rigorous characterization.[1] You must distinguish the 4-bromo product from the 5-bromo isomer using 1H NMR .

NMR Diagnostic Table (CDCl3, 400 MHz)

| Proton Position | 4-Bromo (Target) Chemical Shift ( | 5-Bromo (Impurity) Chemical Shift ( | Diagnostic Feature |

| N-CH3 | ~3.90 ppm (Singlet) | ~3.92 ppm (Singlet) | Not diagnostic alone.[1] |

| H3 (Ring) | ~6.80 ppm (Doublet, J=2.0 Hz) | ~6.10 ppm (Doublet, J=4.5 Hz) | Key Differentiator: The H3-H5 coupling (meta-like) in the 4-bromo isomer is small (~2 Hz).[1] |

| H5 (Ring) | ~6.95 ppm (Doublet, J=2.0 Hz) | Absent (Substituted) | Presence of H5 signal confirms C5 is open.[1] |

| H4 (Ring) | Absent (Substituted) | ~6.85 ppm (Doublet, J=4.5 Hz) | The 5-bromo isomer shows H3-H4 coupling (ortho-like) which is larger (~4.5 Hz).[1] |

Self-Validation Protocol:

Before proceeding to the next step in drug synthesis, run a 1H NMR.[1] If you see a doublet with

Part 4: Applications in Drug Discovery

This scaffold acts as a "Divergent Hub" for two major classes of therapeutics.[1]

1. DNA Minor Groove Binders (Polyamides)

The molecule is a precursor to N-methylpyrrole (Py) amino acids used in "Dervan polyamides."[1] These molecules bind to specific DNA sequences to inhibit transcription factor binding.[1]

-

Workflow: Hydrolysis of the ester (LiOH)

Coupling with amines -

Mechanism: The pyrrole ring curvature matches the DNA minor groove; the N-methyl group points away, allowing deep insertion.[1]

2. Kinase Inhibitors (ATP Competitive)

The C4-bromine is replaced via Suzuki coupling to attach aryl groups that extend into the hydrophobic pocket of kinase enzymes.[1]

-

Workflow: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

C4-Aryl-Pyrrole.[1]

Diagram 2: The Divergent Synthesis Hub

Caption: The scaffold serves as a divergent hub for DNA binders (via hydrolysis) and kinase inhibitors (via cross-coupling).[1]

Part 5: Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-bromine bond is photolabile; protect from light to prevent radical debromination or polymerization.[1]

-

Safety: Pyrrole esters can be skin irritants.[1][3] Use standard PPE.[1]

-

Solubility: Highly soluble in DCM, DMSO, and Methanol.[1] Poorly soluble in water.[1]

References

-

PubChem. (2025).[1][3] Ethyl 1-methylpyrrole-2-carboxylate (Precursor Data).[1][3] National Library of Medicine.[1] [Link][1]

-

MDPI. (2017).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link][1][4]

-

Organic Syntheses. (1971).[1] Ethyl Pyrrole-2-carboxylate (General Pyrrole Ester Synthesis).[1][12] Org.[1][5][7][10][11] Synth. 51, 100.[1] [Link]

-

National Institutes of Health (PMC). (2022).[1] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds.[1] PMC.[1] [Link]

Sources

- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1-methylpyrrole-2-carboxylate | C8H11NO2 | CID 90112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 10. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 11. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CAS 516465-78-4 | Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate - Synblock [synblock.com]

A Technical Guide to the 13C NMR Spectroscopic Analysis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern chemist, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth technical exploration of the 13C NMR data for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry. Pyrrole scaffolds are prevalent in numerous pharmacologically active compounds, and a thorough understanding of their spectroscopic properties is essential for the synthesis and characterization of new therapeutic agents.

This document will delve into the predicted 13C NMR spectrum of the title compound, providing a detailed analysis of the chemical shifts and their correlation to the molecular structure. Furthermore, it will outline a comprehensive, field-proven protocol for the acquisition and processing of 13C NMR data, ensuring the generation of high-quality, reproducible results. The causality behind experimental choices will be explained, reflecting the expertise of a Senior Application Scientist.

Predicted 13C NMR Data for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

The predicted 13C NMR chemical shifts for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate are presented below. These values are estimated based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, resonance, and hybridization on carbon nuclei within the pyrrole ring and its appended functional groups.[1][2][3] The analysis was performed in a standard deuterated solvent, typically chloroform-d (CDCl3).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | 160-165 | The carbonyl carbon of the ester group is significantly deshielded due to the double bond to oxygen and the electronegativity of the adjacent oxygen atom.[4] |

| C2 (Pyrrole) | 125-130 | This quaternary carbon is adjacent to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift. |

| C3 (Pyrrole) | 115-120 | This methine carbon is influenced by the adjacent C2 with its ester substituent. |

| C4 (Pyrrole) | 95-100 | The carbon atom bearing the bromine is expected to be significantly shielded due to the "heavy atom effect" of bromine, despite bromine's electronegativity.[5] |

| C5 (Pyrrole) | 120-125 | This methine carbon is adjacent to the nitrogen atom and the bromine-substituted carbon, leading to a downfield shift. |

| O-CH2 (Ethyl) | 60-65 | The methylene carbon of the ethyl group is deshielded by the adjacent electronegative oxygen atom.[4] |

| N-CH3 (Methyl) | 35-40 | The methyl carbon attached to the nitrogen atom of the pyrrole ring. |

| CH3 (Ethyl) | 14-18 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

-

Analyte: Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 516465-78-4).[6]

-

Mass: Weigh approximately 20-50 mg of the solid compound. The use of a sufficient quantity of the analyte is crucial for obtaining a good signal-to-noise ratio in a reasonable acquisition time, as the natural abundance of the 13C isotope is only about 1.1%.[7]

-

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium signal is used for field-frequency locking. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring high-resolution spectra.

2. NMR Spectrometer Setup and Calibration:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and spectral dispersion.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. A stable lock is critical for maintaining the magnetic field homogeneity throughout the experiment.[8]

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.[8]

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. Broadband proton decoupling removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet, simplifying interpretation.[7]

-

Pulse Angle: A 30-degree pulse angle is a good compromise between signal intensity and relaxation time, allowing for a faster repetition rate.

-

Acquisition Time (AQ): Set to at least 1-2 seconds to ensure adequate digitization of the free induction decay (FID).

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei, particularly the quaternary carbons which often have longer relaxation times.

-

Number of Scans (NS): Typically, 1024 to 4096 scans are required to achieve an adequate signal-to-noise ratio for a moderately concentrated sample.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the entire range of expected chemical shifts for organic molecules.[3]

4. Data Processing:

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the FID to improve the signal-to-noise ratio before performing the Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the 13C NMR experimental workflow, from sample preparation to final data analysis.

Caption: A flowchart illustrating the 13C NMR experimental workflow.

Expert Interpretation and Structural Correlation

The predicted 13C NMR spectrum of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is expected to exhibit eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The interpretation of the spectrum relies on a comprehensive understanding of how the electronic environment surrounding each carbon nucleus influences its resonance frequency.

Sources

- 1. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. CAS 516465-78-4 | Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate - Synblock [synblock.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

Technical Guide: Mass Spectrometry Analysis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

[1][2]

Executive Summary & Chemical Profile

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of pyrrole-based pharmaceutical agents.[1][2] Its analysis requires a nuanced understanding of halogen isotopic patterns and pyrrole ring fragmentation physics.[1][2] This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural confirmation and purity assessment, while outlining Liquid Chromatography-Mass Spectrometry (LC-MS) for trace impurity profiling in biological or complex matrices.[1][2]

Physicochemical Identifiers

| Parameter | Value |

| IUPAC Name | Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate |

| CAS Number | 516465-78-4 |

| Molecular Formula | C |

| Exact Mass | 231.00 (for |

| Isotopic Signature | 1:1 Doublet (M, M+2) due to Bromine |

| Monoisotopic Mass | 231.0000 Da |

Analytical Workflow Strategy

The following decision matrix illustrates the optimal workflow for analyzing this compound based on the analytical goal (Purity vs. Trace Detection).

Caption: Decision matrix for selecting ionization modes based on analytical requirements.

Methodology 1: GC-MS (Electron Ionization)

Primary Application: Routine purity testing, synthetic validation, and structural elucidation.[1][2] Rationale: The ester functionality provides sufficient volatility for GC.[1] Electron Ionization (EI) at 70 eV yields a rich fragmentation pattern essential for confirming the position of the bromine and the integrity of the N-methyl group.[2]

Experimental Protocol

-

Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).[1][2]

-

Inlet Temperature: 250 °C (Split mode 20:1).

-

Oven Program: 60 °C (hold 1 min) → 20 °C/min → 280 °C (hold 5 min).

-

Source Temp: 230 °C; Quad Temp: 150 °C.

Fragmentation Mechanism & Interpretation

The mass spectrum is dominated by the stability of the aromatic pyrrole ring and the lability of the ethyl ester group.[2]

Key Diagnostic Ions (Theoretical & Empirical)

| m/z (Ion) | Fragment Identity | Mechanistic Origin | Relative Abundance (Est.) |

| 231 / 233 | [M] | Molecular Ion.[1] Distinctive 1:1 doublet confirms Bromine.[1][2] | High (40-60%) |

| 202 / 204 | [M - C | Loss of Ethyl group (McLafferty-like or simple cleavage).[1][2] | Moderate |

| 186 / 188 | [M - OEt] | Base Peak (100%) | |

| 158 / 160 | [M - COOEt] | Loss of entire ester group.[1][2] | Moderate |

| 152 | [M - Br] | Loss of Bromine radical from molecular ion.[1][2] | Low |

| 107 | [M - Br - OEt] | Combined loss of Br and Ethoxy group.[1][2] | Moderate |

Fragmentation Pathway Diagram

The following diagram elucidates the specific bond cleavages occurring in the EI source.[1][2]

Caption: EI Fragmentation pathway showing the genesis of the base peak (Acylium ion) and isotopic retention.[2]

Methodology 2: LC-MS (Electrospray Ionization)

Primary Application: Pharmacokinetic studies, metabolic stability assays, and trace residue analysis.[1][2]

Rationale: ESI is "soft" ionization, preserving the molecular ion [M+H]

Experimental Protocol

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive Mode (+).

Data Interpretation[1][2][3][4][5][6][7][8][9][10]

Quality Control & Troubleshooting

To ensure scientific integrity (Trustworthiness), every analysis must include specific system suitability checks.[1][2]

Differentiating Common Impurities

| Impurity | Origin | MS Signature (vs Target) |

| Des-bromo analog | Incomplete bromination | Shift of -78/80 Da. Single peak at m/z 153 (No Br isotope pattern).[1][2] |

| N-Desmethyl analog | Starting material residue | Shift of -14 Da.[1][2] m/z 217/219.[1] |

| Acid Hydrolysis Product | Ester degradation | Shift of -28 Da (Loss of Et, gain of H).[1][2] m/z 203/205 (Carboxylic acid).[1][2] |

The "Bromine Rule" Validation

A self-validating check for this compound is the Isotopic Abundance Ratio .[1]

References

-

National Center for Biotechnology Information (PubChem) . (2025).[1][2] Methyl 4-bromo-1H-pyrrole-2-carboxylate (Analogous Fragmentation Data). PubChem Compound Summary for CID 2763594. Retrieved February 3, 2026, from [Link][1][2]

-

Liang, X., et al. (2013).[1][2][3] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved February 3, 2026, from [Link]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted pyrrole core is a prevalent motif in numerous biologically active compounds and functional organic materials. A reliable and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust synthetic pathway to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization data.

Strategic Approach to the Synthesis

The synthesis of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is most effectively achieved through a two-step sequence starting from the commercially available Ethyl 1H-pyrrole-2-carboxylate. This strategy involves:

-

N-methylation of the pyrrole ring: Introduction of a methyl group at the nitrogen atom (position 1).

-

Regioselective bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.

This pathway is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the individual steps. The order of these steps is crucial; performing the N-methylation prior to bromination can influence the regioselectivity of the subsequent halogenation.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Step 1: N-Methylation of Ethyl 1H-pyrrole-2-carboxylate

Mechanistic Insight

The N-methylation of pyrroles is a classic example of nucleophilic substitution. The pyrrole nitrogen, being part of an aromatic system, is not strongly nucleophilic. Therefore, a base is required to deprotonate the N-H group, forming the more nucleophilic pyrrolide anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product. Potassium carbonate (K2CO3) is a suitable and commonly used base for this transformation, being effective enough to promote the reaction without causing unwanted side reactions.[1]

Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 10.0 g | 0.0719 |

| Methyl Iodide (CH3I) | 141.94 | 12.2 g (5.35 mL) | 0.0862 |

| Potassium Carbonate (K2CO3) | 138.21 | 14.9 g | 0.1078 |

| Acetone | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 1H-pyrrole-2-carboxylate (10.0 g, 0.0719 mol) and acetone (200 mL).

-

Stir the solution until the starting material is fully dissolved.

-

Add potassium carbonate (14.9 g, 0.1078 mol) to the solution.

-

Add methyl iodide (5.35 mL, 0.0862 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude Ethyl 1-methyl-1H-pyrrole-2-carboxylate can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Step 2: Regioselective Bromination of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

Mechanistic Insight

The bromination of pyrroles is an electrophilic aromatic substitution reaction. The pyrrole ring is highly activated towards electrophiles, and substitution typically occurs at the C2 or C5 positions. However, when the C2 position is substituted with an electron-withdrawing group like an ester, the reactivity of the adjacent positions is altered, directing the incoming electrophile to other positions on the ring. In the case of Ethyl 1-methyl-1H-pyrrole-2-carboxylate, the C4 position is favored for electrophilic attack.

Using N-Bromosuccinimide (NBS) as the brominating agent is crucial for achieving high selectivity. NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination, a common side reaction with the more reactive elemental bromine.

Experimental Protocol

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-methyl-1H-pyrrole-2-carboxylate | 153.18 | 10.0 g | 0.0653 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.2 g | 0.0685 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate (10.0 g, 0.0653 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (12.2 g, 0.0685 mol) in anhydrous THF (100 mL).

-

Add the NBS solution dropwise to the cooled pyrrole solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a solid.

Characterization of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Physical Properties:

| Property | Value |

| Molecular Formula | C8H10BrNO2 |

| Molecular Weight | 232.07 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 516465-78-4[2] |

Spectroscopic Data (Predicted):

-

1H NMR (CDCl3, 400 MHz): δ 6.85 (d, J = 2.0 Hz, 1H, H-5), 6.75 (d, J = 2.0 Hz, 1H, H-3), 4.28 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.85 (s, 3H, N-CH3), 1.33 (t, J = 7.1 Hz, 3H, -OCH2CH3).

-

13C NMR (CDCl3, 100 MHz): δ 160.5 (C=O), 125.0 (C-2), 123.5 (C-5), 115.0 (C-3), 95.0 (C-4), 60.5 (-OCH2CH3), 36.0 (N-CH3), 14.5 (-OCH2CH3).

-

Mass Spectrometry (ESI): m/z 232.0, 234.0 [M+H]+ (characteristic isotopic pattern for bromine).

Safety Considerations

-

Methyl Iodide: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

N-Bromosuccinimide: Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Acetone and THF are flammable. Keep away from ignition sources.

Conclusion

The described two-step synthesis provides a reliable and efficient route to Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The use of readily available starting materials and well-established reaction conditions makes this pathway suitable for both small-scale laboratory synthesis and potential scale-up. The key to success lies in the careful control of reaction conditions, particularly during the bromination step, to ensure high regioselectivity and minimize the formation of byproducts.

References

-

Ganai, A. M. (2020). Response to "Please suggest best process for N-methyl pyrrole synthesis?". ResearchGate. Retrieved from [Link]

Sources

Safeguarding a Key Synthetic Intermediate: A Technical Guide to the Stability and Storage of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount to the success of a synthetic campaign and the quality of the final active pharmaceutical ingredient (API). Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a versatile substituted pyrrole, serves as a critical building block in the synthesis of a variety of biologically active molecules. Ensuring its stability throughout its lifecycle—from receipt and storage to handling and use—is a critical, yet often overlooked, aspect of process control. This in-depth technical guide provides a comprehensive overview of the stability profile of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, offering field-proven insights into its optimal storage conditions and handling procedures.

The Chemical Nature of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: A Foundation for Stability Assessment

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a moderately complex organic molecule featuring a substituted pyrrole ring. The pyrrole core, an electron-rich aromatic heterocycle, is susceptible to oxidation and electrophilic attack. The presence of a bromine atom introduces a potential site for photolytic cleavage, while the ethyl ester functionality presents a handle for hydrolysis under certain conditions. Understanding these inherent chemical characteristics is the first step in predicting and mitigating potential degradation pathways.

Key Structural Features Influencing Stability:

-

Pyrrole Ring: The electron-rich nature of the pyrrole ring can make it susceptible to oxidation, particularly in the presence of air and light.

-

Bromo Substituent: The carbon-bromine bond can be labile, especially when exposed to ultraviolet (UV) or visible light, potentially leading to dehalogenation or radical-mediated side reactions[1][2][3].

-

Ethyl Ester Group: The ester functional group is prone to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol[4][5].

-

N-Methyl Group: The methyl group on the pyrrole nitrogen enhances the electron-donating nature of the ring, which can influence its reactivity and stability.

Unveiling the Degradation Profile: A Multi-faceted Approach

To establish a comprehensive stability profile for Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, a systematic evaluation of its behavior under various stress conditions is essential. This involves forced degradation studies, which are designed to accelerate the degradation process and identify potential degradation products and pathways[6][7][8].

Thermal Stability: The Impact of Heat

Substituted pyrrole derivatives can exhibit a range of thermal stabilities. Some have been shown to be highly stable, with decomposition temperatures exceeding 279°C[9][10]. However, the specific substitution pattern of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate warrants a thorough investigation.

Expected Behavior: Based on the stability of related heterocyclic compounds, significant thermal degradation is not anticipated under standard storage and handling temperatures. However, prolonged exposure to elevated temperatures could lead to decomposition.

Experimental Protocol for Thermal Stability Assessment:

A thermogravimetric analysis (TGA) should be performed to determine the onset of thermal decomposition. Additionally, samples should be stored at elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period, and the purity should be monitored at regular intervals using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Photostability: The Critical Role of Light Protection

The presence of a bromo substituent on the aromatic pyrrole ring makes Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate particularly susceptible to photodegradation. The energy from UV and visible light can induce the homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of degradation reactions[1][2][3][11].

Expected Degradation Pathway:

Caption: Proposed Hydrolytic Degradation Pathway.

Experimental Protocol for Hydrolytic Stability Assessment:

Forced degradation studies should be conducted in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) and at elevated temperatures to accelerate the hydrolysis process. Samples should be analyzed at different time points to determine the rate of degradation and identify the formation of the corresponding carboxylic acid.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate.

Summary of Recommended Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at -20°C to 8°C. For long-term storage, -20°C is preferred. | To minimize the rate of potential thermal degradation and any other chemical reactions. |

| Light | Protect from light. Store in an amber, light-resistant container. | To prevent photodegradation via cleavage of the C-Br bond.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidation of the electron-rich pyrrole ring. |

| Moisture | Keep the container tightly sealed in a dry place. | To prevent hydrolysis of the ethyl ester functionality. |

Stability Testing Protocols: A Framework for Quality Assurance

A robust stability testing program is essential for defining the retest period or shelf life of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. The following protocols are based on ICH guidelines and are designed to provide a comprehensive understanding of the compound's stability.[12][13][14][15][16][17][18]

Long-Term Stability Study

-

Storage Conditions: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Tests to be Performed: Appearance, Assay (by HPLC), Purity (by HPLC, including identification of specified and unspecified impurities), and Water Content (by Karl Fischer).

Accelerated Stability Study

-

Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 1, 3, and 6 months.

-

Tests to be Performed: Appearance, Assay (by HPLC), and Purity (by HPLC).

Analytical Methodology

A validated, stability-indicating HPLC method is crucial for the accurate assessment of stability. The method should be capable of separating the parent compound from its potential degradation products.

Workflow for Stability Indicating Method Development:

Caption: Workflow for Stability Method Development.

Conclusion: Ensuring the Integrity of a Valuable Synthetic Tool

The stability of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a critical factor that can impact the efficiency of synthetic processes and the quality of downstream products. By understanding its inherent chemical properties and potential degradation pathways, researchers and drug development professionals can implement appropriate storage and handling procedures to maintain its integrity. A comprehensive stability testing program, guided by established regulatory principles, provides the necessary data to define a reliable retest period and ensure the consistent performance of this valuable synthetic intermediate. Proactive management of stability is not merely a matter of compliance; it is a fundamental aspect of scientific rigor and a cornerstone of successful drug development.

References

-

Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. MDPI. [Link]

-

Thermal stability of brominated poly(isobutylene-co-isoprene). ResearchGate. [Link]

-

Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. PubMed Central. [Link]

-

Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

-

Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

-

Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

-

Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]

-

Photodecomposition properties of brominated flame retardants (BFRs). PubMed. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Royal Society of Chemistry. [Link]

-

Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. [Link]

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

-

Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]

-

Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]

-

Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. PMC. [Link]

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. [Link]

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. ResearchGate. [Link]

-

Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

-

Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. MDPI. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

-

Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Jordan Food and Drug Administration. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

-

Pyrrole-2-carbaldehydes: Origins and Physiological Activities. National Institutes of Health. [Link]

-

Stability Testing of Pharmaceutical Products. IntechOpen. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Sci-Hub. Sci-Hub. [Link]

-

Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

-

Degradation of the Novel Heterocyclic Insecticide Pyraquinil in Water: Kinetics, Degradation Pathways, Transformation Products Identification, and Toxicity Assessment. PubMed. [Link]

-

Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

Sources

- 1. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway [pubmed.ncbi.nlm.nih.gov]

- 3. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 15. www3.paho.org [www3.paho.org]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. japsonline.com [japsonline.com]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of Substituted Pyrroles

Pyrrole-containing compounds are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely introduce molecular diversity at specific positions on the pyrrole ring is paramount for developing novel chemical entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, enabling the arylation, heteroarylation, or vinylation of halogenated pyrroles.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction using Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate as a key building block. The presence of the N-methyl group circumvents the need for a separate N-protection step, which is often necessary for unsubstituted bromopyrroles to prevent competitive dehalogenation side reactions.[3] This makes the substrate particularly attractive for streamlined synthetic campaigns. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Overview: A Palladium-Catalyzed Triad

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4][5][6][7] The cycle can be dissected into three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the carbon-bromine bond of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate. This step involves the insertion of the palladium atom into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate.[5][6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[6][8]

-

Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[6][9] The base also assists in the exchange of the halide on the palladium with the organic group from the boronate.

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, where the two coupled organic fragments are expelled as the desired product. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5][6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki coupling of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with a generic arylboronic acid. The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Molarity/Loading | Notes |

| Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 59494-27-0 | 232.06 | 1.0 equiv | The limiting reagent. |

| Arylboronic Acid | Varies | Varies | 1.1 - 1.5 equiv | Purity is crucial; can be sensitive to moisture. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 1 - 5 mol% | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct. A reliable catalyst.[10] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 equiv | Should be finely powdered and anhydrous. |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous, deoxygenated solvent is recommended. |

| Water | 7732-18-5 | 18.02 | - | Deoxygenated. A small amount can be beneficial. |

Equipment:

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Reaction Setup and Procedure:

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

-

Preparation: To a dry round-bottom flask containing a magnetic stir bar, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Equip the flask with a condenser and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (a typical starting point is 5 mL of solvent per mmol of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be necessary for different arylboronic acids or to improve yield and purity.

| Parameter | Considerations and Troubleshooting |

| Catalyst/Ligand | If the reaction is sluggish, consider more active catalysts. Buchwald-type ligands, such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, can be highly effective, especially for sterically hindered substrates.[11] Catalyst deactivation can sometimes be observed as the formation of palladium black; ensuring a properly deoxygenated environment can mitigate this. |

| Base | The choice of base is critical. While K₂CO₃ is a good starting point, other bases like K₃PO₄, Cs₂CO₃, or organic bases such as triethylamine (TEA) can be beneficial, particularly if the substrate or product is base-sensitive. For anhydrous conditions with K₃PO₄, the addition of a small amount of water may be necessary.[12] |

| Solvent | The solvent system influences the solubility of the reagents and the reaction rate. Common solvents include toluene, DMF, and THF, often with the addition of water.[4] The ratio of organic solvent to water can be optimized. |

| Temperature | The reaction is typically run at elevated temperatures (80-110 °C).[4] If side reactions or decomposition are observed, lowering the temperature may be necessary, which might require a more active catalyst system. |

| Side Reactions | Homocoupling: The formation of biaryl products from the boronic acid (R²-R²) can occur, especially in the presence of oxygen or if the palladium(II) precursor is not efficiently reduced to palladium(0).[7] Thorough deoxygenation of the reaction mixture is key to minimizing this. Protodeborylation: Boronic acids can undergo hydrolysis to the corresponding arene (R²-H). This is more common with heteroarylboronic acids.[7] Using a slight excess of the boronic acid can help to drive the desired reaction to completion. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of substituted pyrroles. By utilizing Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, researchers have direct access to a wide array of 4-aryl-1-methyl-1H-pyrrole-2-carboxylates, which are valuable intermediates in drug discovery and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation. Careful attention to the reaction parameters and a systematic approach to optimization will enable the efficient and reliable synthesis of a diverse range of target molecules.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-30). Wiley-VCH.

-

YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

-

ResearchGate. (2018). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- ACS Publications. (2000).

-

ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

MDPI. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

-

Harvard University. The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

-

PubMed Central. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

- ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. wwjmrd.com [wwjmrd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

Application Notes and Protocols for the Synthesis of Novel Pyrrole Derivatives from Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrrole ring system is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic molecules with profound biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile pharmacophore in medicinal chemistry.[2][3] Pyrrole derivatives have demonstrated a vast spectrum of therapeutic applications, including antibacterial, anti-inflammatory, anticancer, and antiviral activities.[4] Notable blockbuster drugs such as Atorvastatin (Lipitor) and Sunitinib (Sutent) feature the pyrrole scaffold, underscoring its significance in the pharmaceutical industry.[4]

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is a particularly valuable and versatile starting material for the synthesis of novel, highly functionalized pyrrole derivatives. The presence of three distinct functional handles—an ester, an N-methyl group, and a strategically positioned bromine atom—allows for a wide array of subsequent chemical transformations. The bromine atom at the C4 position is especially amenable to modern cross-coupling reactions, providing a robust platform for introducing molecular diversity and exploring structure-activity relationships (SAR).

This comprehensive guide provides detailed application notes and validated protocols for leveraging Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate in the synthesis of advanced pyrrole derivatives. We will delve into the mechanistic rationale behind key synthetic choices and offer step-by-step methodologies for palladium- and copper-catalyzed cross-coupling reactions, which are the workhorses of modern synthetic chemistry.[5][6]

Section 1: Palladium-Catalyzed Carbon-Carbon Bond Formation: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, offering unparalleled efficiency and functional group tolerance.[7] For our starting material, these reactions provide a direct route to introduce aryl, vinyl, and alkynyl substituents at the C4 position, generating scaffolds of significant interest for drug development.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability of a vast library of boronic acids.[8][9]

Causality Behind Experimental Choices: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst.[7][9] A critical step is the subsequent transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronate species with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex.[8] A significant challenge in the Suzuki coupling of some bromopyrroles is a competing dehalogenation (protodebromination) side reaction.[10][11] While our substrate, being N-methylated, is less prone to this than N-H pyrroles, careful selection of the catalyst, ligand, and base system is crucial to maximize the yield of the desired coupled product.[10]

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate with Phenylboronic Acid

-

Materials:

-

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

-

Procedure:

-

To a flame-dried Schlenk flask, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.[12]

-

Heat the reaction mixture to 85 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate.

-

| Coupling Partner | Product | Typical Yield |

| Phenylboronic acid | Ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate | 85-95% |

| 4-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate | 80-92% |

| 3-Pyridylboronic acid | Ethyl 1-methyl-4-(pyridin-3-yl)-1H-pyrrole-2-carboxylate | 75-88% |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method for synthesizing arylalkynes.[13][14] This reaction is unique in its use of a dual catalytic system, typically involving a palladium complex and a copper(I) salt co-catalyst.[13]

Causality Behind Experimental Choices: The catalytic cycle involves both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[15] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex. An amine base (e.g., triethylamine or diisopropylamine) is crucial as it serves both as a base to deprotonate the alkyne and as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling).[15]

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

Materials:

-

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA), degassed (serves as base and solvent)

-

-

Procedure:

-

To a Schlenk flask, add Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with Argon three times.

-

Add degassed triethylamine, followed by the dropwise addition of phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

-

Monitor the reaction by TLC. Upon completion, remove the triethylamine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to afford Ethyl 1-methyl-4-(phenylethynyl)-1H-pyrrole-2-carboxylate.

-

Heck Reaction: Accessing Vinylated Pyrroles

The Mizoroki-Heck reaction enables the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinylated pyrroles.[16][17] These products are valuable intermediates for further transformations, including cycloadditions and metathesis reactions.

Causality Behind Experimental Choices: The mechanism involves the oxidative addition of the bromopyrrole to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[16] The final key step is a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[16] The choice of ligand is critical for stabilizing the catalyst and influencing regioselectivity.

Protocol 3: Heck Reaction with Ethyl Acrylate

-

Materials:

-

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Ethyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

In a sealed tube, combine Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill with Argon.

-

Add the anhydrous solvent, followed by triethylamine and ethyl acrylate.

-

Seal the tube and heat the reaction to 100 °C for 18-24 hours.

-

Cool the mixture to room temperature and filter through a pad of celite to remove palladium black.

-

Concentrate the filtrate and redissolve the residue in ethyl acetate.

-

Wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the desired vinylated pyrrole product.

-

Section 2: Carbon-Nitrogen Bond Formation: Synthesizing Key Pharmacophores

The introduction of nitrogen-containing functional groups onto the pyrrole core is of paramount importance in medicinal chemistry, as these groups can serve as key hydrogen bond donors/acceptors or basic centers for salt formation.

Buchwald-Hartwig Amination: A Modern Approach to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become the gold standard for C-N bond formation.[18][19] It offers broad substrate scope and functional group tolerance, far surpassing classical methods like the Ullmann condensation.[18]

Causality Behind Experimental Choices: The catalytic cycle is analogous to C-C coupling reactions, involving oxidative addition of the bromopyrrole to Pd(0), followed by coordination of the amine, deprotonation by a strong base (e.g., NaOt-Bu, K₃PO₄) to form a palladium-amido complex, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[19] The choice of ligand is absolutely critical for a successful reaction; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging.[20]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Toluene, anhydrous and degassed

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.

-

Add the anhydrous toluene, followed by Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, and finally morpholine.

-

Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

-

Cool to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield Ethyl 1-methyl-4-morpholino-1H-pyrrole-2-carboxylate.

-

| Amine Coupling Partner | Product | Typical Yield |

| Morpholine | Ethyl 1-methyl-4-morpholino-1H-pyrrole-2-carboxylate | 80-90% |

| Aniline | Ethyl 4-(phenylamino)-1-methyl-1H-pyrrole-2-carboxylate | 75-85% |

| Benzylamine | Ethyl 4-(benzylamino)-1-methyl-1H-pyrrole-2-carboxylate | 70-85% |

Section 3: Synthesis of Fused Heterocyclic Systems: Building Pyrrolopyrimidines

The derivatives synthesized in the previous sections are not merely final products but are themselves versatile intermediates for constructing more complex, fused heterocyclic systems. Pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines are prominent examples, known as 7-deazapurines and 9-deazapurines respectively, which are important scaffolds in medicinal chemistry, often acting as kinase inhibitors.[21][22]

For example, a 4-amino pyrrole derivative can undergo condensation with a 1,3-dicarbonyl equivalent to construct the pyrimidine ring, leading to a pyrrolo[3,2-d]pyrimidine system.

Protocol 5: Synthesis of a Pyrrolo[3,2-d]pyrimidine Derivative

This protocol outlines a potential cyclization reaction starting from a 4-amino pyrrole derivative, which can be synthesized via Protocol 4.

-

Materials:

-

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)

-

Formamide (large excess, serves as reagent and solvent)

-

Sodium ethoxide (catalytic amount)

-

-

Procedure:

-

Combine Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate and a catalytic amount of sodium ethoxide in a round-bottom flask.

-

Add a large excess of formamide.

-

Heat the reaction mixture to reflux (approx. 150-160 °C) for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the corresponding pyrrolo[3,2-d]pyrimidin-4(3H)-one derivative.

-

Conclusion

Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate is an exceptionally powerful building block for the synthesis of novel and diverse pyrrole derivatives. Through the strategic application of modern palladium- and copper-catalyzed cross-coupling reactions, researchers can readily access a wide range of 4-substituted pyrroles, including aryl, alkynyl, vinyl, and amino derivatives. These compounds serve as crucial intermediates for constructing more complex molecular architectures, such as the medicinally relevant pyrrolopyrimidine scaffold. The protocols detailed in this guide are robust and scalable, providing a solid foundation for discovery programs in medicinal chemistry and materials science. By understanding the causality behind the experimental choices, researchers can further optimize these methods and accelerate the development of next-generation therapeutics.

References

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2025). ResearchGate. [Link]

-

Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2020). ResearchGate. [Link]

-

A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. Organic Chemistry Portal. [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health (NIH). [Link]

-

An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Semantic Scholar. [Link]

-

Pyrrole. Wikipedia. [Link]

-

Recent Advancements in Pyrrole Synthesis. (2021). National Institutes of Health (NIH). [Link]

-

2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. Semantic Scholar. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). National Institutes of Health (NIH). [Link]

-

A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health (NIH). [Link]

-

Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and... ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Royal Society of Chemistry. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. ResearchGate. [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Royal Society of Chemistry. [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry. [Link]

-

New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Royal Society of Chemistry. [Link]

-

The Suzuki Reaction. Stanford University. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

List of organic reactions. Wikipedia. [Link]

-

Palladium-Catalyzed Asymmetric Intramolecular Dearomative Heck Reaction of Pyrrole Derivatives. PubMed. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). National Institutes of Health (NIH). [Link]

-

Pyrrole: Addition Reactions. YouTube. [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. nobelprize.org [nobelprize.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]